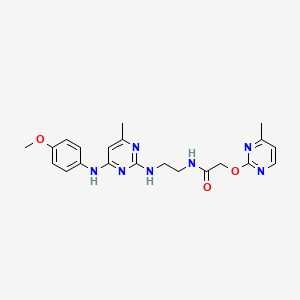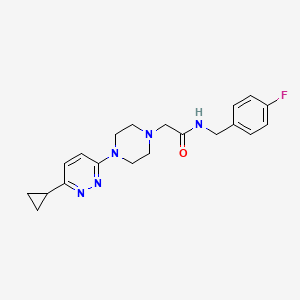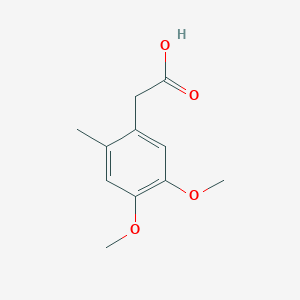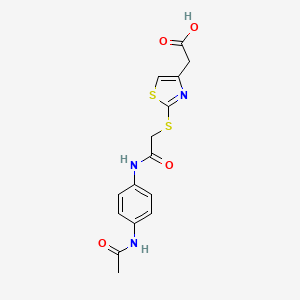
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S3 and its molecular weight is 404.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vasodilatory Activity
Derivatives of isoquinolinesulfonamide, such as those studied by Morikawa, Sone, and Asano (1989), have been synthesized and shown to possess significant vasodilatory activity. These compounds were evaluated for their ability to increase arterial blood flow, demonstrating potential applications in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Inhibition of Phenylethanolamine N-Methyltransferase
Blank, Krog, Weiner, and Pendleton (1980) explored tetrahydroisoquinoline sulfonanilides for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. This research indicates the compound's potential utility in studying neurotransmitter regulation and cardiovascular health (Blank, Krog, Weiner, & Pendleton, 1980).
Tautomerism Study
The study of tautomeric equilibria of dihydroxyquinolines by Ruano, Pedegral, and Rodriguez (1991) reveals insights into the structural dynamics and potential pharmacological applications of these compounds. This research could provide a foundation for further investigation into the properties and applications of the target compound (Ruano, Pedegral, & Rodriguez, 1991).
Synthesis and Structural Study
Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, and Büyükgüngör (2008) focused on the synthesis and structural analysis of a complex tetrahydroisoquinoline derivative, providing valuable information on molecular geometry and potential interactions. This research can help in understanding the molecular design and functionality of related sulfonamide compounds (Akkurt et al., 2008).
Carbonic Anhydrase Inhibition
Compounds with sulfonamide groups have been identified as potent inhibitors of carbonic anhydrase isoenzymes, as explored by Supuran, Maresca, Gregáň, and Remko (2013). This suggests potential applications in therapeutic development for conditions like glaucoma, epilepsy, and mountain sickness (Supuran, Maresca, Gregáň, & Remko, 2013).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAULDZTYYZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)
![Methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2727605.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)



